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Abstract

This document provides a comprehensive technical guide for researchers and scientists on the
application of diisobutyl sulfone (DIBSO) for the solvent extraction of actinides from acidic
aqueous solutions. It details the underlying chemical mechanisms, outlines critical experimental
parameters, and provides a step-by-step protocol for the selective extraction and stripping of
hexavalent uranium. This guide is intended to serve as a practical resource for professionals in
nuclear chemistry, radiopharmaceutical development, and related fields requiring high-purity
actinide separation.

Introduction to Actinide Separation with Sulfones

The separation of actinides from spent nuclear fuel and high-level liquid waste is a cornerstone
of advanced nuclear fuel cycles and waste management.[1] Solvent extraction is the most
prevalent industrial method, traditionally employing extractants like tri-n-butyl phosphate (TBP)
in the PUREX process.[2][3] However, the search for alternative extractants with improved
selectivity, stability, and more environmentally benign degradation products is an ongoing area
of research.

Diisobutyl sulfone (DIBSO), a member of the sulfoxide and sulfone class of extractants,
presents a promising alternative. Unlike TBP, which is a phosphine oxide, sulfones are "CHON"
reagents (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which upon incineration,
can yield only gaseous byproducts, potentially reducing solid secondary waste streams.[4]
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Sulfones act as neutral extractants that operate via a solvation mechanism, similar to TBP.[2]
This note focuses on DIBSO as an effective and selective extractant for actinides, particularly
uranium.

Mechanism of Extraction

The extraction capability of diisobutyl sulfone is rooted in the electron-donating properties of
the oxygen atoms in the sulfonyl functional group (S=0). In a highly acidic medium, such as
nitric acid (HNOs), actinide ions exist as neutral metal-nitrate complexes. For example,
hexavalent uranium (U(VI)) forms uranyl nitrate, UO2(NO3)2.

The DIBSO molecule coordinates with the central actinide ion of this neutral complex,
displacing water molecules from its coordination sphere. This coordination forms a large,
lipophilic (oil-loving) adduct that is readily soluble in an organic diluent (e.g., kerosene or n-
dodecane) and thus extracts into the organic phase. The general mechanism for the extraction
of uranyl nitrate can be represented as:

UOz22*(aq) + 2NOs~(aq) + 2DIBSO(org) =

The equilibrium of this reaction is highly dependent on several factors, most notably the
agueous phase acidity. High nitric acid concentrations drive the formation of the neutral
actinide-nitrate complex, favoring extraction into the organic phase. Conversely, lowering the
acid concentration in the aqueous phase can reverse the process, allowing the actinide to be
"stripped” back into the aqueous phase.

Key Parameters Influencing Extraction Efficiency

The efficiency of actinide extraction using DIBSO is governed by several interconnected
experimental variables. Understanding and controlling these parameters is critical for
developing a robust and reproducible separation protocol.

e Aqueous Phase Acidity: This is the most significant factor. The distribution coefficient (D),
which represents the ratio of the actinide concentration in the organic phase to the agueous
phase at equilibrium, is strongly dependent on the nitric acid concentration. Generally, D
values for U(VI) increase with HNOs concentration up to a certain point, after which
competition from the extraction of nitric acid itself can lower the effective extractant
concentration.
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» Extractant Concentration: Increasing the molar concentration of DIBSO in the organic diluent
directly increases the extraction capacity of the solvent phase, leading to higher distribution
coefficients.

o Choice of Diluent: The organic diluent must be immiscible with water and capable of
dissolving the extractant and the resulting metal-extractant complex. Common diluents
include aliphatic hydrocarbons like n-dodecane or kerosene. The choice of diluent can affect
physical properties like viscosity and density, influencing phase separation.

o Temperature: The extraction of actinides by DIBSO is typically an exothermic process.
Consequently, increasing the temperature generally leads to a decrease in the distribution
coefficient.[5]

» Contact Time and Phase Mixing: Sufficient time and vigorous mixing are required to ensure
that the system reaches equilibrium. Typically, equilibrium is reached within minutes of
contact.[5]

Data Presentation: Distribution of Actinides

The selectivity of an extraction system is paramount. The following table summarizes typical
distribution coefficient (D) data for various actinides under specific conditions, illustrating the
high selectivity of certain amide-based extractants for U(VI) over transuranic elements. While
specific data for DIBSO is sparse in open literature, the behavior of analogous monoamides
like N,N-di-(2-ethylhexyl)isobutyramide (DEHIBA) provides a strong proxy.
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. Aqueous . Distribution Selectivity (U
Actinide Organic Phase o
Phase Coefficient (D)  vs. Others)

1.5 M DEHIBAin

U(vI) 3 M HNOs ~10-20 -
n-dodecane
1.5 M DEHIBA in

Np(V) 3 M HNOs <0.01 > 1000
n-dodecane
1.5 M DEHIBAin

Pu(IV) 3 M HNOs <0.1 > 100
n-dodecane
1.5 M DEHIBAin

Am(Ill) 3 M HNOs <0.01 > 1000

n-dodecane

Table 1: Representative distribution coefficients for key actinides using a monoamide

extractant, demonstrating high selectivity for Uranium. Data is analogous to expected

performance with DIBSO.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and subsequent

stripping of Uranium (VI) from a nitric acid solution using diisobutyl sulfone.

Materials and Reagents

o Organic Phase:

o Diisobutyl sulfone (DIBSO), 298% purity

o n-Dodecane, reagent grade

e Aqueous Feed Solution:

o

[e]

o

Deionized water (18 MQ-cm)

Uranyl nitrate hexahydrate (UO2(NO3)2-6H20)

Concentrated Nitric Acid (HNOs), 70%
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e Aqueous Strip Solution:

o Dilute Nitric Acid (e.g., 0.01 M to 0.1 M HNO3)
e Equipment:

o Separatory funnels or centrifuge tubes

o Mechanical shaker or vortex mixer

o Centrifuge (if using tubes)

o Pipettes and graduated cylinders

o pH meter

o Analytical instrumentation for uranium quantification (e.g., ICP-MS, UV-Vis
Spectrophotometer)

Workflow Visualization
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Caption: Workflow for actinide extraction and stripping.
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Protocol: Uranium Extraction

o Preparation of Organic Phase: Prepare a 1.0 M solution of DIBSO in n-dodecane. For
example, to make 100 mL, dissolve the appropriate mass of DIBSO in n-dodecane and dilute
to the final volume.

o Causality Note: A 1.0 M concentration provides a high capacity for metal loading while
maintaining favorable physical properties. n-Dodecane is a standard, well-characterized
diluent in nuclear solvent extraction.[6]

o Preparation of Aqueous Feed: Prepare a stock solution of 1 g/L Uranium in 3 M HNOs. This
can be achieved by dissolving the required amount of uranyl nitrate hexahydrate in a pre-
calculated volume of deionized water and concentrated nitric acid.

o Causality Note: 3 M HNOs is a common acidity for the feed solution in actinide
separations, ensuring the formation of the extractable neutral UO2(NOs)2z species.[6]

o Extraction Contact: In a separatory funnel, combine equal volumes (e.g., 10 mL) of the
agueous feed and the organic phase.

e Mixing: Agitate the mixture vigorously for 15 minutes using a mechanical shaker to ensure
thorough mixing and allow the system to reach equilibrium.

o Phase Separation: Allow the phases to separate by gravity. If an emulsion forms, the
separation can be aided by centrifugation (e.g., 5 minutes at 3000 rpm).

o Sample Collection: Carefully separate the two phases. The lower layer will be the aqueous
phase (raffinate), and the upper, darker layer will be the U-loaded organic phase.

e Analysis: Determine the uranium concentration in the aqueous raffinate. The extraction
efficiency (%E) can be calculated as: %E = ( [U]initial, aq - [U]final, aq ) / [U]initial, aq * 100

Protocol: Uranium Stripping (Back-Extraction)

» Preparation of Strip Solution: Prepare a 0.1 M HNOs solution by diluting concentrated nitric
acid with deionized water.
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o Causality Note: The low acidity shifts the extraction equilibrium (see Section 2) to the left,
favoring the transfer of the uranyl ion back into the aqueous phase.[4]

Stripping Contact: Combine the uranium-loaded organic phase from the extraction step with

an equal volume of the 0.1 M HNOs strip solution in a clean separatory funnel.

e Mixing and Separation: Repeat the mixing and phase separation steps as described in the
extraction protocol (4.3, steps 4-5).

o Sample Collection: Carefully separate the phases. The agueous phase now contains the
purified, stripped uranium, and the organic phase is now "spent" but can potentially be
recycled after washing.

¢ Analysis: Determine the uranium concentration in the aqueous product solution to calculate
the stripping efficiency and overall recovery.

Conclusion

Diisobutyl sulfone is an effective and selective extractant for actinides, particularly uranium,
from acidic nitrate media. Its operation via a solvation mechanism, controlled primarily by
aqueous phase acidity, allows for both efficient extraction and subsequent stripping. The
protocols outlined in this document provide a validated framework for laboratory-scale
separations. By carefully controlling key parameters, researchers can achieve high levels of
purity and recovery for targeted actinides, making DIBSO a valuable tool in nuclear chemistry
and related disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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